S-Methyl butanethioate
Overview
Description
Synthesis Analysis
The synthesis of sulfide-modified vegetable oils (SMVO) using butanethiol in a thiol-ene reaction highlights an innovative approach to modify the chemical structure and properties of vegetable oils for diverse applications (Bantchev et al., 2009). Moreover, cyclic bis(1,3-butadiynes) with sulfur centers, synthesized through Glaser coupling, demonstrate the versatility of sulfur-containing compounds in forming complex structures (Werz et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to S-Methyl butanethioate has been elucidated through various analytical techniques. For instance, the study by Gradinaru et al. (2001) on nickel(II) complexes derived from butanethioate precursors provides insights into the complex formation and structure of butanethioate-related compounds, showcasing their potential in coordination chemistry (Gradinaru et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of butanethiol and its derivatives, such as in the formation of sulfide-modified vegetable oils, demonstrates the compound's versatility in chemical transformations and applications. The formation of complex coordination polymers with butanethiol derivatives further illustrates the chemical diversity and reactivity of these sulfur-containing compounds (Bu et al., 2002).
Physical Properties Analysis
The adsorption of butanethiol on surfaces has been studied to understand its interaction with metals and the resulting surface chemistry. For example, the adsorption and dissociation of butanethiol on Ag (111) surfaces provide valuable insights into the physical properties of butanethiol-related compounds and their potential applications in surface chemistry and materials science (Li et al., 2016).
Chemical Properties Analysis
The chemical properties of S-Methyl butanethioate and related compounds are pivotal in their potential applications. The synthesis and characterization of various compounds containing butanethioate structures, such as the study on 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, contribute to our understanding of the chemical behavior and properties of these molecules (Gassman & Mullins, 1979).
Scientific Research Applications
Modification of Vegetable Oils :
- Application : S-Methyl butanethioate, in the form of butanethiol, has been utilized in the ultraviolet-initiated thiol-ene reaction with canola and corn oils. This process produces sulfide-modified vegetable oils (SMVO), which undergo various methods of purification and characterization. The reaction conditions significantly affect the yield and conversion of double bonds into thiol, with optimal conditions leading to high yields and conversions. This demonstrates the role of butanethioate derivatives in modifying the chemical properties of vegetable oils, potentially for industrial and food applications (Bantchev et al., 2009).
In-Mouth Release of Odorants :
- Application : The relationship between odorants in beverages and those reaching the olfactory epithelium was studied using S-Methyl butanethioate derivatives. This research found that the original chemical structures of volatile thiols, including derivatives of butanethioate, could change during consumption. This has implications for understanding flavor perception and the role of these compounds in food and beverage industries (Itobe et al., 2009).
Chemical Reactions and Derivatives :
- Application : Research on the thermolysis of 2-acetoxy-5,5-dimethyl-2-methylthio-Δ3-1,3,4-oxadiazoline led to the production of various derivatives including S-methyl thiopyruvate. These derivatives are formed through reactions involving acetoxy(methylthio)carbene, showcasing the potential of S-Methyl butanethioate in synthetic chemistry and as a precursor for other compounds (Kłys et al., 2005).
Enzyme System Study in Methanobacterium :
- Application : In the context of Methanobacterium thermoautotrophicum, 2-(methylthio)ethanesulfonate analogues, related to S-Methyl butanethioate, were synthesized and investigated. This study was significant for understanding the function of methyl-coenzyme M reductase, an enzyme system in Methanobacterium, and for assessing the potential of various analogues as substrates or inhibitors in biological systems (Gunsalus et al., 1978).
Cancer Prevention and Therapy :
- Application : Isothiocyanates, structurally related to S-Methyl butanethioate, have been studied for their disease preventive and therapeutic effects, particularly in the context of cancer and other diseases. Clinical trials have explored the use of these compounds in various disease contexts, highlighting their potential role in disease mitigation and the importance of further understanding their effects in human populations (Palliyaguru et al., 2018).
properties
IUPAC Name |
S-methyl butanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLJIIJNZJVMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047669 | |
Record name | S-Methyl thiobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution) | |
Record name | S-Methyl butanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl thiobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
142.00 to 143.00 °C. @ 757.00 mm Hg | |
Record name | S-Methyl butanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in diethyl ether | |
Record name | Methyl thiobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.975 | |
Record name | Methyl thiobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
S-Methyl butanethioate | |
CAS RN |
2432-51-1 | |
Record name | S-Methyl butanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl thiolbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanethioic acid, S-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | S-Methyl thiobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl butanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL THIOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1E432MYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-Methyl butanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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